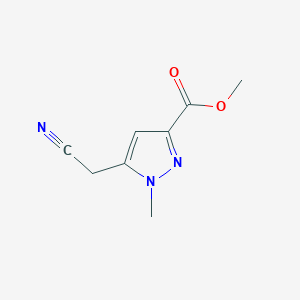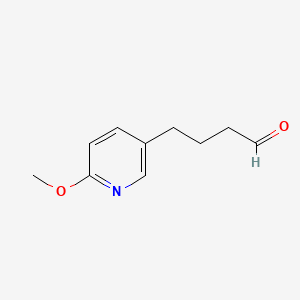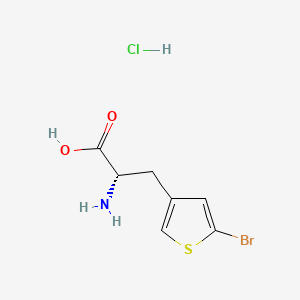
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a chemical compound with the molecular formula C9H11BrN2·HCl. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters. The purification of the product is typically achieved through recrystallization or chromatography techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoxaline derivatives with altered electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoxalines, oxidized quinoxaline derivatives, and reduced tetrahydroquinoxaline compounds .
Aplicaciones Científicas De Investigación
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its quinoxaline core structure .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline:
1-Methyl-1,2,3,4-tetrahydroquinoxaline: The non-brominated parent compound used as a precursor in the synthesis.
Uniqueness: 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is unique due to its specific bromination pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in drug design and materials science .
Propiedades
Fórmula molecular |
C9H12BrClN2 |
|---|---|
Peso molecular |
263.56 g/mol |
Nombre IUPAC |
7-bromo-4-methyl-2,3-dihydro-1H-quinoxaline;hydrochloride |
InChI |
InChI=1S/C9H11BrN2.ClH/c1-12-5-4-11-8-6-7(10)2-3-9(8)12;/h2-3,6,11H,4-5H2,1H3;1H |
Clave InChI |
DVMZLKXVYBTVRP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCNC2=C1C=CC(=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)












